molecular formula C12H15N3 B3317168 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-amine CAS No. 956757-13-4

1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-amine

Cat. No.: B3317168
CAS No.: 956757-13-4
M. Wt: 201.27 g/mol
InChI Key: YSJIRFHQVOGYNB-UHFFFAOYSA-N
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Description

1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-amine is a compound belonging to the pyrazole family, characterized by a pyrazole ring substituted with a methyl group at the 5-position, a phenyl group at the 1-position, and an ethanamine group at the 4-position. Pyrazole derivatives are known for their diverse pharmacological activities and are widely studied in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-amine typically involves the condensation of p-methyl-benzoylacetonitrile with phenylhydrazine in ethanol under reflux conditions . The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The final product is obtained after purification by recrystallization.

Industrial Production Methods

Industrial production methods for pyrazole derivatives often involve multi-step synthesis processes, including the use of catalysts and optimized reaction conditions to increase yield and purity

Chemical Reactions Analysis

Types of Reactions

1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions include oxidized pyrazole derivatives, reduced amine derivatives, and substituted pyrazole compounds with various functional groups.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

Uniqueness

1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(5-methyl-1-phenylpyrazol-4-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-9(13)12-8-14-15(10(12)2)11-6-4-3-5-7-11/h3-9H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSJIRFHQVOGYNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 3
1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-amine
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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